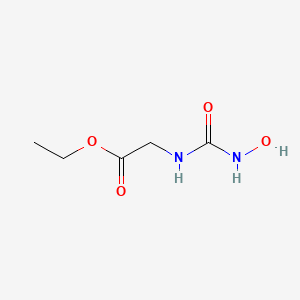
Ethyl 2-(hydroxycarbamoylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(hydroxycarbamoylamino)acetate is an organic compound with the molecular formula C5H10N2O4 It is an ester derivative that contains both ureido and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(hydroxycarbamoylamino)acetate can be synthesized through a multi-step process involving the reaction of ethyl chloroacetate with urea under basic conditions. The reaction typically involves the following steps:
Formation of Ethyl Ureidoacetate: Ethyl chloroacetate reacts with urea in the presence of a base such as sodium hydroxide to form ethyl ureidoacetate.
Hydroxylation: The ethyl ureidoacetate is then hydroxylated using a suitable hydroxylating agent, such as hydrogen peroxide, to introduce the hydroxy group, resulting in the formation of ethyl 2-(3-hydroxyureido)acetate.
Industrial Production Methods
Industrial production of ethyl 2-(3-hydroxyureido)acetate may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of catalysts and solvents may also be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxycarbamoylamino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-(3-oxo-ureido)acetate.
Reduction: The compound can be reduced to form ethyl 2-(3-amino-ureido)acetate.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 2-(3-oxo-ureido)acetate
Reduction: Ethyl 2-(3-amino-ureido)acetate
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(hydroxycarbamoylamino)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-hydroxyureido)acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ureido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester used as a solvent in various applications.
Ethyl Ureidoacetate: A precursor in the synthesis of ethyl 2-(3-hydroxyureido)acetate.
Ethyl 2-(3-oxo-ureido)acetate: An oxidized derivative of ethyl 2-(3-hydroxyureido)acetate.
Uniqueness
Ethyl 2-(hydroxycarbamoylamino)acetate is unique due to the presence of both hydroxy and ureido functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
157166-51-3 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.145 |
IUPAC Name |
ethyl 2-(hydroxycarbamoylamino)acetate |
InChI |
InChI=1S/C5H10N2O4/c1-2-11-4(8)3-6-5(9)7-10/h10H,2-3H2,1H3,(H2,6,7,9) |
InChI Key |
QOXOHGLGIFSMNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)NO |
Synonyms |
Glycine, N-[(hydroxyamino)carbonyl]-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[(dimethylamino)methylene]amino]-](/img/structure/B583015.png)
![Heptanoic acid, 2-amino-3-fluoro-, [S-(R*,S*)]- (9CI)](/img/new.no-structure.jpg)
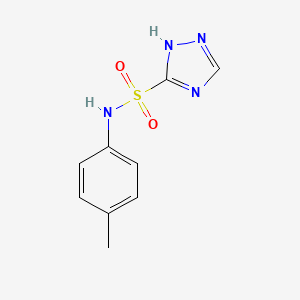
![Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B583019.png)
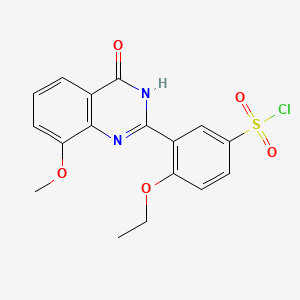
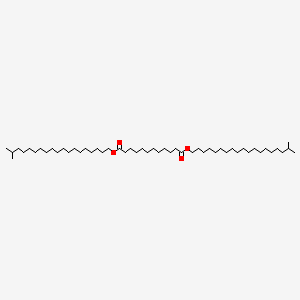
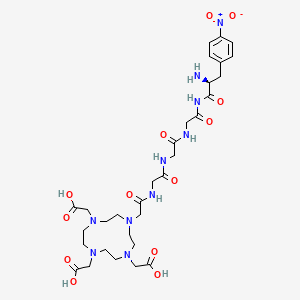
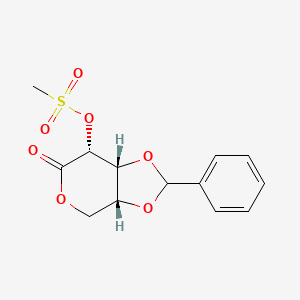
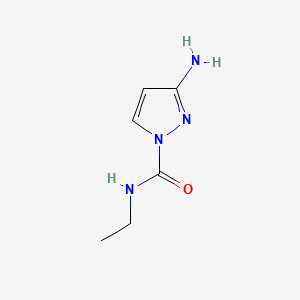
![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)
